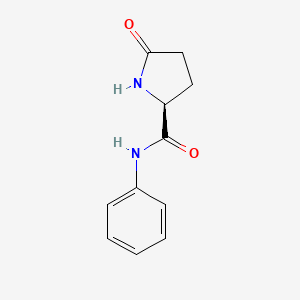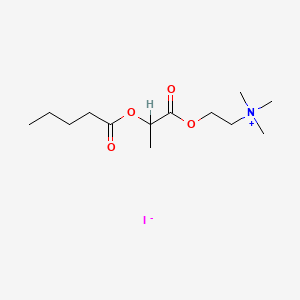
2-(2-((1-Oxopentyl)oxy)-1-oxopropoxy)-N,N,N-trimethylethanaminium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-((1-Oxopentyl)oxy)-1-oxopropoxy)-N,N,N-trimethylethanaminium iodide is a quaternary ammonium compound. It is known for its surfactant properties and is used in various industrial and scientific applications. The compound’s structure includes a trimethylammonium group, which imparts its cationic nature, making it useful in applications requiring surface-active agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((1-Oxopentyl)oxy)-1-oxopropoxy)-N,N,N-trimethylethanaminium iodide typically involves the esterification of a suitable alcohol with a carboxylic acid derivative, followed by quaternization with a trimethylamine source. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of high-purity starting materials and stringent quality control measures are essential to produce the compound at a commercial scale.
化学反応の分析
Types of Reactions
2-(2-((1-Oxopentyl)oxy)-1-oxopropoxy)-N,N,N-trimethylethanaminium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or water, and sometimes catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction can produce alcohols or amines, and substitution reactions can result in various substituted ammonium compounds.
科学的研究の応用
2-(2-((1-Oxopentyl)oxy)-1-oxopropoxy)-N,N,N-trimethylethanaminium iodide is used in several scientific research applications, including:
Chemistry: As a surfactant in chemical synthesis and catalysis.
Biology: In cell culture and molecular biology for its ability to disrupt cell membranes.
Medicine: As an antimicrobial agent in pharmaceutical formulations.
Industry: In the production of detergents, fabric softeners, and personal care products.
作用機序
The compound exerts its effects primarily through its cationic nature, which allows it to interact with negatively charged surfaces, such as cell membranes. This interaction can disrupt membrane integrity, leading to cell lysis. The molecular targets include phospholipids in cell membranes, and the pathways involved often relate to membrane disruption and subsequent cellular responses.
類似化合物との比較
Similar Compounds
- 2,2-bis[[(1-oxopentyl)oxy]methyl]propane-1,3-diyl divalerate
- 2-ethyl-2-[[(1-oxoheptyl)oxy]methyl]propane-1,3-diyl bisheptanoate
Uniqueness
Compared to similar compounds, 2-(2-((1-Oxopentyl)oxy)-1-oxopropoxy)-N,N,N-trimethylethanaminium iodide is unique due to its specific quaternary ammonium structure, which imparts distinct surfactant properties and makes it particularly effective in applications requiring strong cationic surfactants.
特性
CAS番号 |
73231-80-8 |
|---|---|
分子式 |
C13H26INO4 |
分子量 |
387.25 g/mol |
IUPAC名 |
trimethyl-[2-(2-pentanoyloxypropanoyloxy)ethyl]azanium;iodide |
InChI |
InChI=1S/C13H26NO4.HI/c1-6-7-8-12(15)18-11(2)13(16)17-10-9-14(3,4)5;/h11H,6-10H2,1-5H3;1H/q+1;/p-1 |
InChIキー |
PWRLQSVUQONKMC-UHFFFAOYSA-M |
正規SMILES |
CCCCC(=O)OC(C)C(=O)OCC[N+](C)(C)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


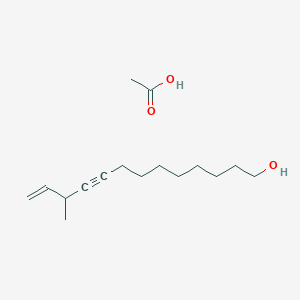
![N-[6-Amino-1-(2-hydroxypropyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]acetamide](/img/structure/B14462311.png)
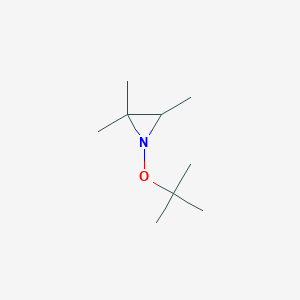
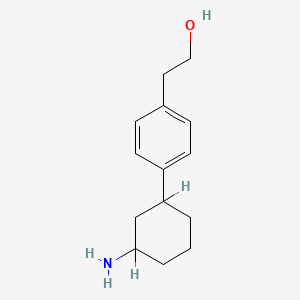

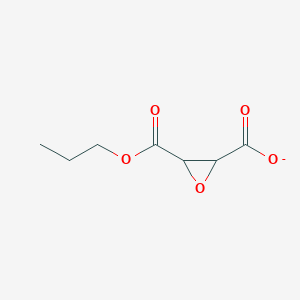

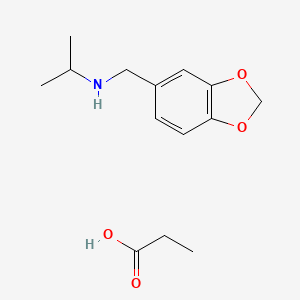
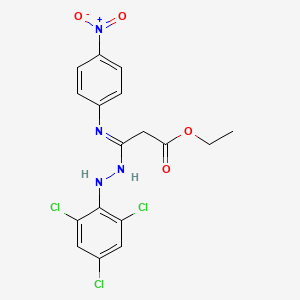
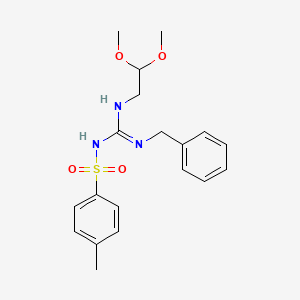
![Tetrahydro-2H,4H,5H-pyrano[2,3-d][1,3]dioxine](/img/structure/B14462365.png)
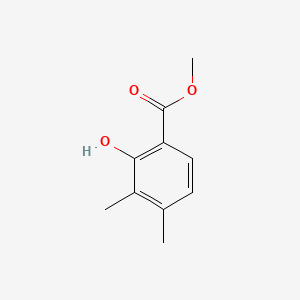
![1,1'-[Sulfinylbis(methylene)]bis(4-methylbenzene)](/img/structure/B14462371.png)
